5-Fluoro-6-formylnicotinonitrile
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Overview
Description
5-Fluoro-6-formylnicotinonitrile is a fluorinated pyridine derivative with the molecular formula C7H3FN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-formylnicotinonitrile typically involves the fluorination of nicotinonitrile derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and continuous flow reactors. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-formylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Fluoro-6-carboxynicotinonitrile.
Reduction: Formation of 5-Fluoro-6-hydroxymethylnicotinonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-formylnicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe in molecular imaging studies.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-formylnicotinonitrile involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological molecules. This property makes it a valuable tool in studying enzyme mechanisms and developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated structure.
6-Fluoronicotinonitrile: Another fluorinated pyridine derivative with different functional groups.
5-Fluoro-2-methylnicotinonitrile: A compound with a methyl group instead of a formyl group.
Uniqueness
5-Fluoro-6-formylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C7H3FN2O |
---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
5-fluoro-6-formylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3FN2O/c8-6-1-5(2-9)3-10-7(6)4-11/h1,3-4H |
InChI Key |
BAGCNPFYNYERGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)C#N |
Origin of Product |
United States |
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